(6Z)-5-imino-6-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
(6Z)-5-Imino-6-({3-Methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene)-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-5-Imino-6-({3-Methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene)-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
For large-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This involves the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques. The industrial production methods focus on scalability, reproducibility, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
(6Z)-5-Imino-6-({3-Methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene)-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
(6Z)-5-Imino-6-({3-Methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene)-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (6Z)-5-Imino-6-({3-Methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene)-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid: A compound similar to heparin, found in marine organisms and used for its anticoagulant properties.
Uniqueness
(6Z)-5-Imino-6-({3-Methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene)-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is unique due to its complex structure, which combines multiple functional groups and offers a wide range of chemical reactivity and potential applications. Its versatility makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C29H25N3O5S |
---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
(6Z)-5-imino-6-[[3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C29H25N3O5S/c1-34-21-9-6-10-22(17-21)36-13-14-37-25-12-11-19(16-26(25)35-2)15-23-27(30)32-24(20-7-4-3-5-8-20)18-38-29(32)31-28(23)33/h3-12,15-18,30H,13-14H2,1-2H3/b23-15-,30-27? |
InChI Key |
DJPCWNIVDWWFBA-QCRXEWDHSA-N |
Isomeric SMILES |
COC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)/C=C\3/C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5)OC |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)C=C3C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5)OC |
Origin of Product |
United States |
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